methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate
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Overview
Description
Methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is a complex organic compound featuring a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents like ethanol or methanol . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Mechanism of Action
The mechanism by which methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiazolidinediones: Used in medicine for their antidiabetic properties.
Properties
IUPAC Name |
methyl 2-[(5Z)-2,4-dioxo-5-[(2-phenylsulfanylphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c1-13(19(23)25-2)21-18(22)17(27-20(21)24)12-14-8-6-7-11-16(14)26-15-9-4-3-5-10-15/h3-13H,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWDTAQBRSTECB-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=CC=C2SC3=CC=CC=C3)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C/C2=CC=CC=C2SC3=CC=CC=C3)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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